molecular formula C14H14Br2N2 B14064534 (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine

(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine

Cat. No.: B14064534
M. Wt: 370.08 g/mol
InChI Key: XURRKKYAGFWNPT-ZIAGYGMSSA-N
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Description

(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromobenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 4-bromobenzaldehyde reacts with the amine group of the diamine precursor in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may facilitate binding to these targets, while the diamine backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Bromoacetophenone
  • 1-(5-Amino-2-bromophenyl)ethanone
  • 1-(2-Bromo-5-chlorophenyl)ethanone

Uniqueness

(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two bromophenyl groups. This configuration can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H14Br2N2

Molecular Weight

370.08 g/mol

IUPAC Name

(1R,2R)-1,2-bis(4-bromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C14H14Br2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14-/m1/s1

InChI Key

XURRKKYAGFWNPT-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)Br)N)N)Br

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)N)N)Br

Origin of Product

United States

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